molecular formula C7H7ClN4 B11911875 (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

Cat. No.: B11911875
M. Wt: 182.61 g/mol
InChI Key: INYFBHOYTNONJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its potent protein kinase inhibitor (PKI) activity . This compound serves as a versatile building block for the development of targeted cancer therapies, as the pyrazolo[1,5-a]pyrimidine structure is known to act as an ATP-competitive inhibitor for various kinases crucial in cellular signalling pathways . Researchers can functionalize the chloropyrazolo core and the primary amine group to explore structure-activity relationships (SAR). This enables the creation of derivatives targeting a wide range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are implicated in diseases like non-small cell lung cancer (NSCLC) and melanoma . The presence of the chlorine substituent and the aminomethyl group allows for further synthetic modifications via cross-coupling reactions and amide formation, making it a valuable precursor for generating compound libraries in high-throughput screening and lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

InChI

InChI=1S/C7H7ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H,3,9H2

InChI Key

INYFBHOYTNONJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CN)N=C1Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine commonly begins with 3-amino-5-chloropyrazole , a precursor that provides the nitrogen-rich backbone for subsequent cyclization. This intermediate reacts with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyrimidine core. For example, condensation with acetylacetone under acidic conditions yields the fused heterocycle, with chlorine incorporation occurring either during precursor synthesis or via post-cyclization halogenation.

Cyclization Reactions

Cyclization is a critical step for constructing the pyrazolo[1,5-a]pyrimidine ring. In one approach, 3-amino-5-chloropyrazole reacts with 1,3-biselectrophilic reagents such as β-alkoxyenones (e.g., methyl vinyl ketone) in ethanol under reflux (78–82°C). The reaction proceeds via nucleophilic attack at the α-position of the carbonyl group, followed by intramolecular cyclization to form the six-membered pyrimidine ring. Microwave-assisted synthesis has also been reported to reduce reaction times from hours to minutes while maintaining yields above 70%.

Functionalization at the 3-Position: Installing the Methanamine Group

Reductive Amination

The methanamine substituent at position 3 is often introduced via reductive amination. For instance, 5-chloro-3-formylpyrazolo[1,5-a]pyrimidine reacts with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) to yield the primary amine. This method avoids harsh reducing agents like lithium aluminum hydride, which could degrade the heterocyclic core. Yields for this step typically range from 63% to 84%, depending on the solvent (acetonitrile or dichloromethane) and temperature.

Nucleophilic Substitution

Alternative routes employ nucleophilic substitution reactions. In a two-step process:

  • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is synthesized via cyanation using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst.

  • The nitrile group is reduced to methanamine using hydrogen gas and a palladium-on-carbon catalyst.

This approach offers flexibility in scaling but requires careful control of hydrogenation conditions to prevent over-reduction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may lead to side reactions. Ethanol and acetonitrile balance solubility and reaction control, yielding optimal results for reductive amination (Table 1).

Table 1: Solvent Optimization for Reductive Amination

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol257295
Acetonitrile258498
DMF256889

Catalytic Systems

Palladium catalysts (e.g., Pd/C) are preferred for hydrogenation steps due to their high selectivity. In contrast, Dess–Martin periodinane proves effective for oxidizing intermediate alcohols to aldehydes during functionalization, achieving 46–89% yields depending on the substrate.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (ethyl acetate/hexane gradients) remains the standard for purifying (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves closely related impurities, achieving >98% purity.

Spectroscopic Confirmation

  • NMR : The 1H^1H NMR spectrum shows characteristic signals for the methanamine group at δ 3.2–3.5 ppm (singlet, 2H) and aromatic protons at δ 8.1–8.3 ppm.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 182.61 [M+H]+^+.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Methods

MethodStepsTotal Yield (%)Time (h)Scalability
Reductive Amination35824Moderate
Nucleophilic Substitution44248High
Microwave-Assisted2712Low

The reductive amination route offers the best balance of yield and scalability, while microwave-assisted synthesis excels in speed but faces limitations in large-scale production.

Challenges and Innovations

Byproduct Formation

Side reactions, such as over-alkylation during amination or dechlorination under basic conditions, remain challenges. Implementing low-temperature (-10°C) conditions during nitrile reduction minimizes these issues.

Green Chemistry Approaches

Recent advances employ aqueous NaOH solutions for ring-opening/closure isomerization reactions, reducing reliance on organic solvents. For example, isomerization of 3-formylpyrazolo[1,5-a]pyrimidines in water/methanol under microwave irradiation achieves 44–71% yields .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its biological activities, making it a candidate for drug development targeting various conditions, including:

  • Cancer : Research indicates that (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine exhibits anticancer properties by inhibiting specific enzymes involved in tumor growth and progression. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Infectious Diseases : The compound's unique structure allows it to interact with biological targets, making it a potential candidate for developing treatments against infectious agents .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine against various cancer cell lines. The results indicated that the compound could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The IC50 values for different cell lines were reported as follows:

CompoundCancer TypeIC50 (µM)
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamineA549 (Lung)12.5
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamineMCF-7 (Breast)8.0

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship

The structure of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine allows for modifications that can enhance its biological activity. Research has shown that substituents at various positions on the pyrazolo-pyrimidine scaffold can significantly impact its potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine are compared below with analogous pyrazolo[1,5-a]pyrimidine derivatives (Table 1). Key differences include substituent positions, halogen types, and biological activities.

Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine 5-Cl, 3-CH2NH2 182.61 IRAK4 inhibitor intermediate
1-{6-Bromopyrazolo[1,5-a]pyrimidin-3-yl}methanamine 6-Br, 3-CH2NH2 229.06 Building block for further derivatization
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide 5-Cl, 3-SO2NH2 232.65 Potential enzyme inhibitor scaffold
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine 3-Cl, 6-CH2CH2NH2 196.64 Neuroinflammation imaging ligand
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine 5-Cl, 2-CH3 167.59 Intermediate for agrochemicals

Key Observations:

Substituent Position and Reactivity : The 5-chloro substituent in the target compound enhances SNAr reactivity compared to 3-chloro or 6-bromo analogs, enabling efficient derivatization .

Biological Relevance : While (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is primarily a synthetic intermediate, its analogs with sulfonamide or ethanamine groups (e.g., 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide) show promise as enzyme inhibitors or imaging agents .

Halogen Effects : Bromine at position 6 (as in 1-{6-Bromopyrazolo...methanamine) increases molecular weight and may alter binding kinetics compared to chlorine .

Biological Activity

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C7H8ClN5
  • Molecular Weight : 185.63 g/mol
  • IUPAC Name : (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine
  • Canonical SMILES : ClC1=NN=C(N)C(=N)C2=C1C(=CN=C2)N

The biological activity of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound exhibits inhibitory effects on certain kinases and enzymes, which are critical in cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways by inhibiting NF-kB and MAPK signaling cascades .

Anticancer Properties

Several studies have reported the anticancer potential of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine. It has demonstrated activity against various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.

Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)12.3Induction of apoptosis
MCF-7 (breast cancer)25.4Cell cycle arrest
HCT116 (colon cancer)15.2Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry highlighted the effectiveness of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine against various cancer cell lines. The results indicated significant cell death through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects :
    Another research article detailed the anti-inflammatory properties of the compound, showing its ability to reduce inflammation markers in vitro by inhibiting NF-kB activation and downstream inflammatory cytokines .
  • Enzymatic Inhibition :
    The compound was also evaluated for its inhibitory effects on several enzymes related to cancer progression and inflammation, demonstrating promising results that warrant further investigation into its therapeutic applications .

Q & A

Q. What are the key synthetic routes for (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

  • Condensation : Reaction of substituted pyrazoles with chlorinated pyrimidine precursors under acidic conditions (e.g., HCl catalysis) .
  • Amination : Introduction of the methanamine group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like Pd/C or CuI .
  • Purification : Crystallization or column chromatography to isolate the product, with yields highly dependent on temperature control (optimal range: 60–80°C) and solvent polarity .

Key considerations :

  • Excess chlorinating agents (e.g., POCl₃) improve halogenation efficiency but require careful quenching to avoid byproducts .
  • Microwave-assisted synthesis has been reported to reduce reaction time by 40–60% compared to conventional heating .

Q. What analytical techniques are critical for characterizing (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine?

Standard characterization methods include:

TechniqueParametersUtility
NMR ¹H (400 MHz), ¹³C (100 MHz)Confirms substituent positions via coupling patterns (e.g., J = 2.1 Hz for pyrimidine protons) .
HPLC-MS C18 column, 0.1% formic acid in H₂O/MeOHDetects purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 183.64) .
XRD Monoclinic system, P2₁/c space groupResolves crystal packing and bond angles (e.g., Cl–C–N = 118.7°) .

Note : Thermal stability is assessed via TGA, showing decomposition >200°C .

Q. How does the chlorine substituent at position 5 influence the compound’s reactivity?

The electron-withdrawing chlorine atom:

  • Enhances electrophilicity at position 3, facilitating nucleophilic substitutions (e.g., amination) .
  • Reduces π-π stacking in solid-state structures, lowering melting points (147–150°C) compared to non-chlorinated analogs .
  • Modulates solubility: LogP = 1.38, indicating moderate lipophilicity suitable for cell permeability assays .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in SAR often arise from:

  • Substituent positioning : The 5-chloro group may sterically hinder interactions with hydrophobic binding pockets, reducing affinity for kinases like IRAK4 .
  • Protonation states : The methanamine group’s pKa (~9.5) affects ionization in physiological pH, altering target engagement in enzymatic assays . Methodological solutions :
  • Free-energy perturbation (FEP) calculations to model ligand-protein interactions .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics under varying pH .

Q. How can computational modeling optimize the design of (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine derivatives?

Advanced approaches include:

  • Docking studies : Using crystal structures of IRAK4 (PDB: 6NP9) to predict binding poses and identify critical hydrogen bonds (e.g., NH···O=C interactions) .
  • QSAR models : Incorporating Hammett σ constants for chlorine to correlate electronic effects with IC₅₀ values .
  • MD simulations : Assessing conformational stability in aqueous vs. membrane environments (e.g., POPC bilayers) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Preclinical models include:

  • Rodent studies : Intravenous administration (1–5 mg/kg) to measure plasma half-life (t₁/₂ = 2.3 hr) and brain penetration (Kp = 0.8) .
  • Metabolite profiling : LC-MS/MS detection of N-acetylated metabolites in hepatic microsomes, indicating CYP3A4-mediated oxidation .
  • Toxicology : Acute toxicity assays (LD₅₀ > 300 mg/kg in mice) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in biological activity across assays?

  • Assay variability : Compare IC₅₀ values from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays to differentiate target-specific vs. off-target effects .
  • Buffer conditions : Phosphate vs. HEPES buffers can alter ionization of the methanamine group, affecting potency by up to 10-fold .
  • Control experiments : Use siRNA knockdowns or KO models to confirm target engagement .

Advanced Synthesis Challenges

Q. What methods improve regioselectivity in derivatizing the pyrazolo[1,5-a]pyrimidine core?

  • Directed ortho-metalation : Use of LDA at −78°C to functionalize position 6 without competing reactions at position 3 .
  • Protecting groups : Boc-protection of the methanamine enables selective cross-coupling (e.g., Suzuki-Miyaura) at position 5 .
  • Microwave irradiation : Enhances regioselectivity in cyclocondensation steps (yield improvement: 15–20%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.